

Synthesis of Novel Chromane Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: *Chromane*

Cat. No.: *B1220400*

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This document provides detailed protocols for the synthesis of novel **chromane** derivatives, a class of heterocyclic compounds with significant potential in drug discovery due to their broad range of biological activities. The **chromane** scaffold is a privileged structure found in numerous natural products and synthetic molecules, exhibiting anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.^[1]

This application note will focus on two distinct and efficient synthetic methodologies: a triflimide-catalyzed annulation for the synthesis of 4-substituted **chromanes** and a base-mediated intramolecular aldol condensation for the preparation of chroman-4-ones, which are versatile intermediates for further derivatization.

Application Note 1: Triflimide-Catalyzed Synthesis of 4-Substituted Chromanes

This protocol describes a convergent and efficient method for the synthesis of 4-substituted **chromane** derivatives through a triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes. This Brønsted acid-catalyzed reaction proceeds under mild conditions with simple starting materials, offering a versatile route to a variety of **chromane** structures.^{[2][3]}

Quantitative Data Summary

The triflimide-catalyzed annulation has been successfully applied to synthesize a range of 4-substituted **chromanes** with varying yields depending on the substituents on both the benzylic alcohol and the alkene.

Entry	Benzylic Alcohol Substituent (R)	Alkene	Product	Yield (%)	Reference
1	Phenyl	Methallyltrime thylsilane	2,2-Dimethyl- 4-phenylchroman	73	[2]
2	4-Methoxyphenyl	Methallyltrime thylsilane	4-(4-Methoxyphenyl)-2,2-dimethylchroman	85	[2]
3	4-Chlorophenyl	Methallyltrime thylsilane	4-(4-Chlorophenyl)-2,2-dimethylchroman	78	[2]
4	2-Thienyl	Methallyltrime thylsilane	2,2-Dimethyl-4-(thiophen-2-yl)chroman	65	[2]
5	Phenyl	Methylenecyclohexane	4-Phenyl-spiro[chroman-2,1'-cyclohexane]	82	[4]

Experimental Protocol: Synthesis of 2,2-Dimethyl-4-phenylchroman

This protocol details the synthesis of 2,2-dimethyl-4-phenylchroman as a representative example of the triflimide-catalyzed annulation reaction.^[2]

Materials:

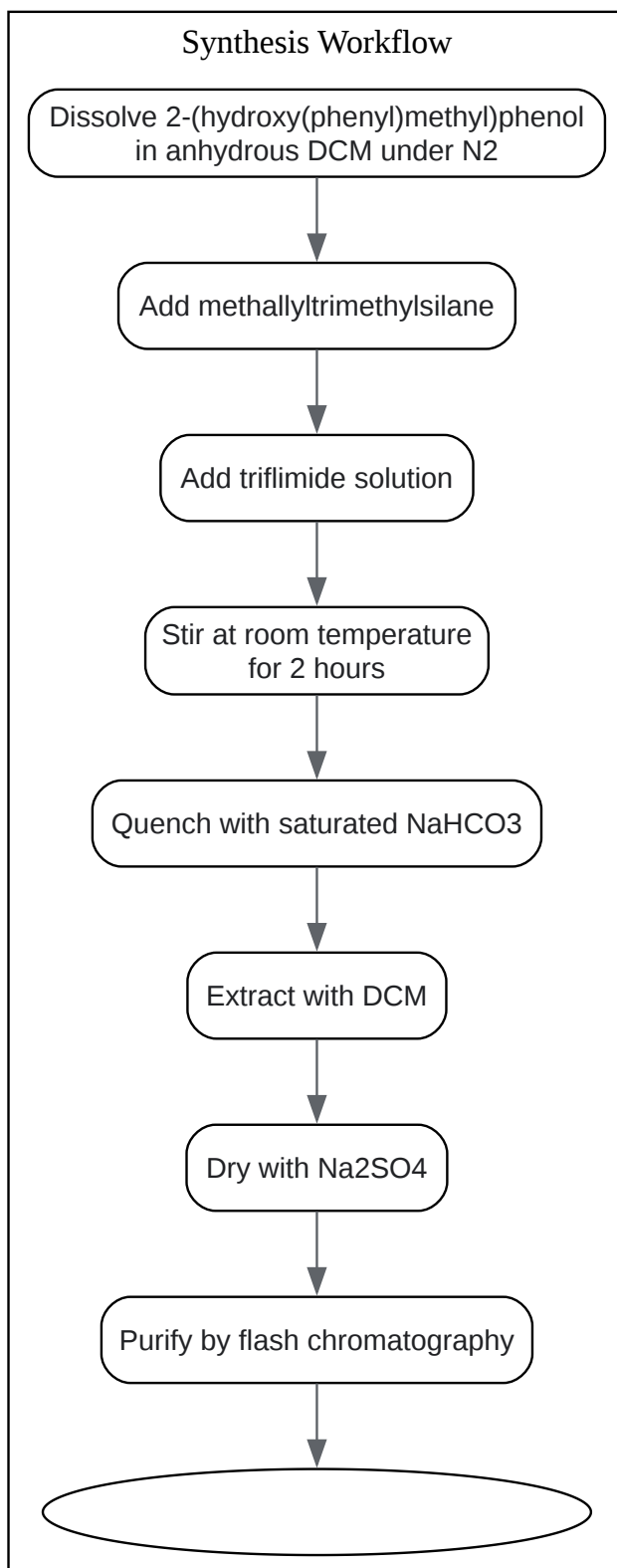
- 2-(Hydroxy(phenyl)methyl)phenol
- Methallyltrimethylsilane
- Triflimide (Tf_2NH)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

- In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(hydroxy(phenyl)methyl)phenol (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (0.1 M).
- To the stirred solution, add methallyltrimethylsilane (1.5 mmol, 1.5 equiv) dropwise.
- Add a pre-prepared 0.125 M solution of triflimide in dichloromethane (5 mol %).
- Allow the reaction mixture to stir at room temperature for 2 hours.
- Quench the reaction by adding a saturated aqueous solution of NaHCO_3 .
- Extract the aqueous layer with dichloromethane (3 x 20 mL).
- Combine the organic layers and dry over anhydrous Na_2SO_4 .
- Filter and concentrate the solution under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2,2-dimethyl-4-phenylchroman.

Visualizations



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Caption: Experimental workflow for the triflimide-catalyzed synthesis of 2,2-dimethyl-4-phenylchroman.

Application Note 2: Synthesis of Chroman-4-one Derivatives as SIRT2 Inhibitors

This section details the synthesis of substituted chroman-4-ones via a base-mediated aldol condensation, a method that is often enhanced by microwave irradiation.^{[5][6]} These compounds have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases and cancer.^{[3][6]}

Quantitative Data Summary

A series of substituted chroman-4-one derivatives have been synthesized and evaluated for their inhibitory activity against SIRT2. The half-maximal inhibitory concentration (IC₅₀) values highlight the structure-activity relationship, with substitutions at the 2, 6, and 8 positions being crucial for potency.^{[5][6]}

Compound	R ² Substituent	R ⁶ Substituent	R ⁸ Substituent	SIRT2 IC ₅₀ (μM)	Reference
1a	n-Pentyl	H	H	>200	[6]
1b	n-Pentyl	Br	H	2.9	[6]
1c	n-Pentyl	Br	Br	1.5	[6]
1d	n-Propyl	Br	Br	4.8	[6]
1e	n-Heptyl	Br	Br	2.1	[6]

Experimental Protocol: Synthesis of 6,8-Dibromo-2-pentylchroman-4-one

The following protocol describes the synthesis of a potent SIRT2 inhibitor, 6,8-dibromo-2-pentylchroman-4-one.^[5]

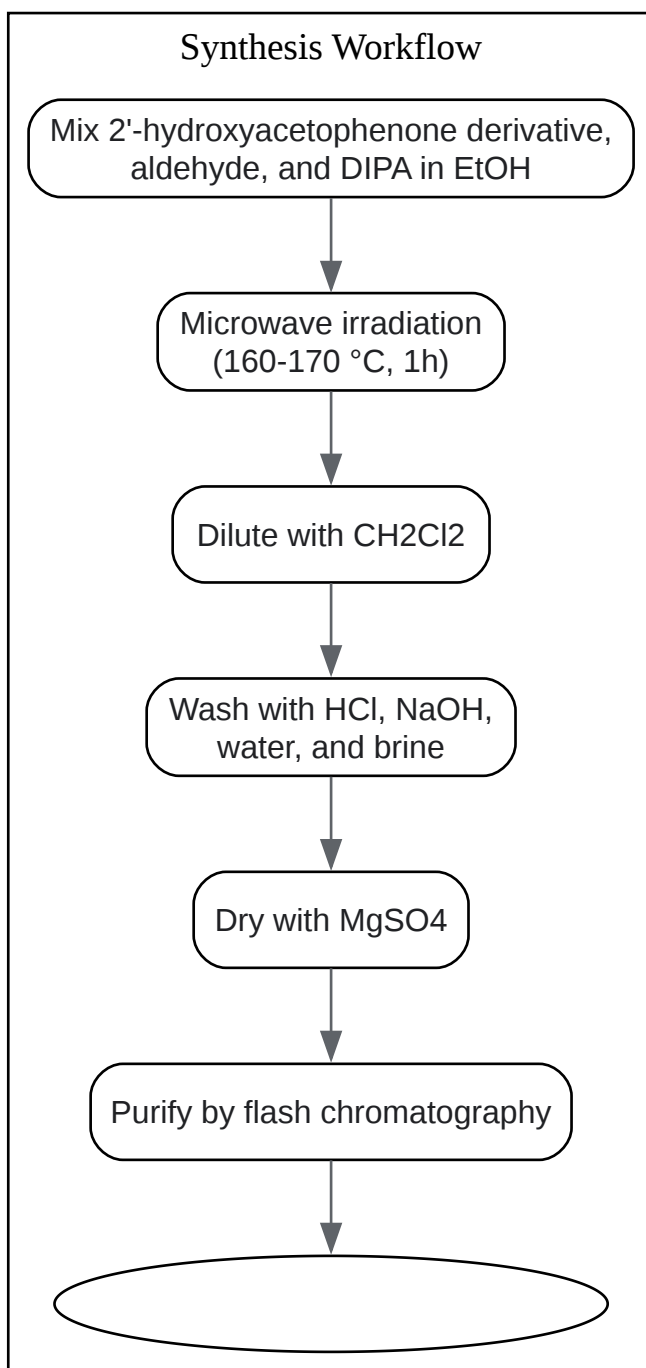
Materials:

- 2'-Hydroxy-3',5'-dibromoacetophenone
- Hexanal (1.1 equiv)
- Diisopropylamine (DIPA) (1.1 equiv)
- Ethanol (EtOH)
- Dichloromethane (CH₂Cl₂)
- 1 M Hydrochloric acid (HCl)
- 10% Sodium hydroxide (NaOH) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

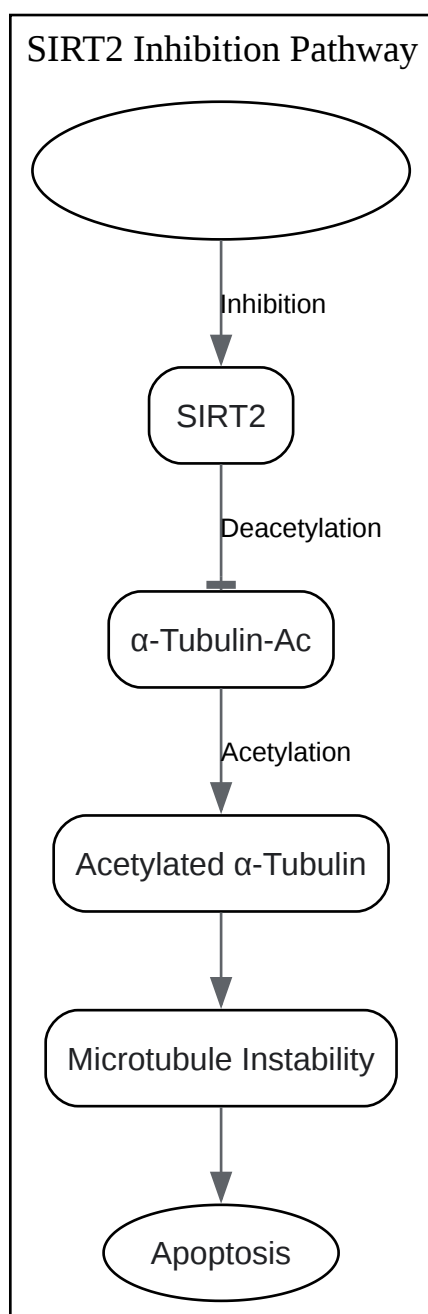
- To a 0.4 M solution of 2'-hydroxy-3',5'-dibromoacetophenone in ethanol, add hexanal (1.1 equiv) and diisopropylamine (1.1 equiv).
- Heat the mixture using microwave irradiation at 160-170 °C for 1 hour.
- After cooling, dilute the reaction mixture with dichloromethane.
- Wash the organic phase sequentially with 1 M aqueous HCl, 10% aqueous NaOH, water, and finally brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired 6,8-dibromo-2-pentylchroman-4-one.

Visualizations



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Caption: Experimental workflow for the microwave-assisted synthesis of chroman-4-ones.



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Caption: Proposed signaling pathway for the anticancer activity of chroman-4-one based SIRT2 inhibitors.

Application Note 3: Antimicrobial Activity of Chroman-4-one and Homoisoflavonoid Derivatives

Recent studies have highlighted the antimicrobial potential of chroman-4-one and homoisoflavonoid derivatives, particularly against pathogenic *Candida* species.[7][8] Molecular modeling suggests that these compounds may exert their antifungal effects by targeting key proteins involved in fungal virulence and survival, such as HOG1 kinase and fructose-bisphosphate aldolase (FBA1).[8]

Quantitative Data Summary

The minimum inhibitory concentration (MIC) of several chroman-4-one and homoisoflavonoid derivatives against *Candida albicans* has been determined, demonstrating their potential as antifungal agents.

Compound	Structure	MIC against <i>C. albicans</i> (µg/mL)	Reference
7-Hydroxychroman-4-one	Chroman-4-one	62.5	[8]
7-Methoxychroman-4-one	Chroman-4-one	125	[8]
7-Hydroxy-3-(4-methoxybenzylidene)chroman-4-one	Homoisoflavonoid	31.25	[8]

Experimental Protocol: Evaluation of Antifungal Activity (Microdilution Assay)

The minimum inhibitory concentration (MIC) of the synthesized **chromane** derivatives can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

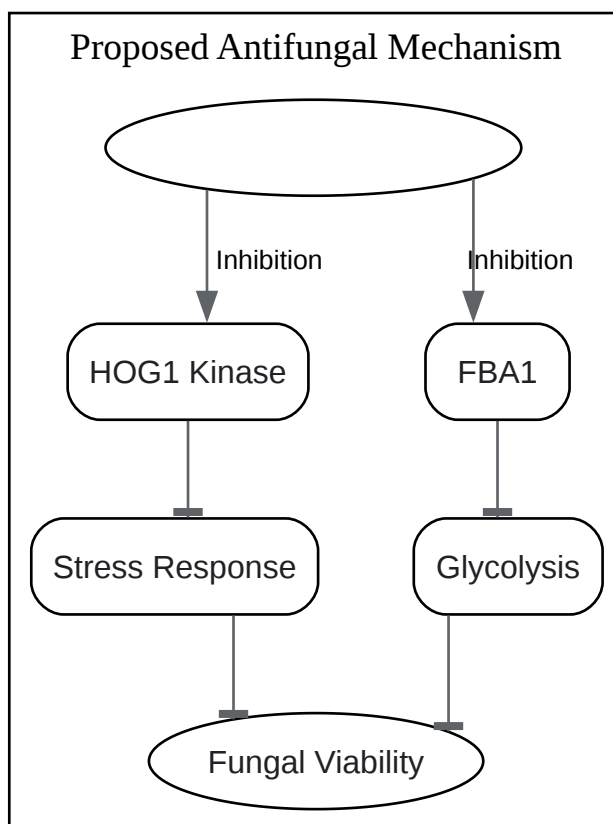
- Synthesized **chromane** derivatives
- Candida albicans* strain (e.g., ATCC 90028)

- RPMI-1640 medium
- 96-well microtiter plates
- Spectrophotometer

Procedure:

- Prepare a stock solution of each **chromane** derivative in a suitable solvent (e.g., DMSO).
- Perform serial twofold dilutions of the compounds in RPMI-1640 medium in a 96-well plate.
- Prepare a standardized inoculum of *C. albicans* and add it to each well.
- Include positive (antifungal drug, e.g., fluconazole) and negative (no compound) controls.
- Incubate the plates at 35 °C for 24-48 hours.
- The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.

Visualizations



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Caption: Proposed mechanism of action for the antifungal activity of **chromane** derivatives against *Candida* species.

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